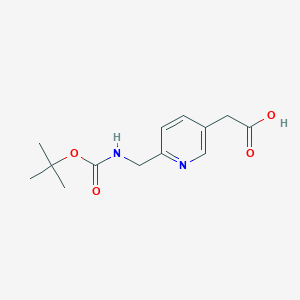
tert-Butyl (1-(dimethylamino)-4-hydroxybutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate: is a compound commonly used in organic chemistry, particularly in the protection of amine groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under specific conditions. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its protective properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction can be conducted in various solvents, including dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids.
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate bond with the amine group. This bond is resistant to various reaction conditions, allowing for selective reactions to occur. The removal of the protecting group is typically achieved through acidic or basic hydrolysis, resulting in the release of the free amine.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl carbamate
- N,N-dimethylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group and a dimethylamino group. This combination provides enhanced stability and selectivity compared to other similar compounds. The presence of the hydroxyl group also allows for additional functionalization and reactivity.
Eigenschaften
Molekularformel |
C11H24N2O3 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)12-9(6-7-14)8-13(4)5/h9,14H,6-8H2,1-5H3,(H,12,15) |
InChI-Schlüssel |
UEJRFYSKPTWXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)



![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)








